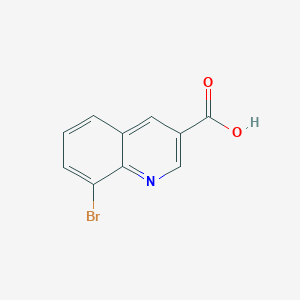

8-Bromoquinoline-3-carboxylic acid

Vue d'ensemble

Description

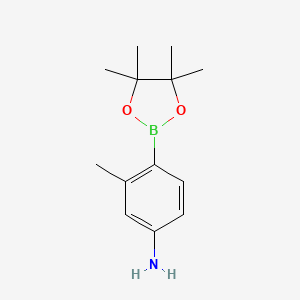

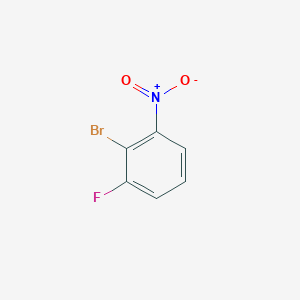

8-Bromoquinoline-3-carboxylic acid is a quinolone derivative . It has the empirical formula C10H6BrNO2 and a molecular weight of 252.06 . This compound is widely used in the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and various industrial processes .

Molecular Structure Analysis

The molecule of 8-Bromoquinoline-3-carboxylic acid bears a pyridyl group . The InChI code is 1S/C10H6BrNO2/c11-8-3-1-2-6-4-7 (10 (13)14)5-12-9 (6)8/h1-5H, (H,13,14) and the SMILES string is O=C (O)C1=CC2=CC=CC (Br)=C2N=C1 .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Discovery and Development

8-Bromoquinoline-3-carboxylic acid: is a valuable scaffold in medicinal chemistry due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its bromine atom can be utilized for further chemical modifications, making it a versatile intermediate in the synthesis of potential therapeutic agents.

Organic Synthesis: Building Block for Heterocyclic Compounds

In synthetic organic chemistry, 8-Bromoquinoline-3-carboxylic acid serves as a building block for constructing complex heterocyclic compounds . Its reactive sites allow for various transformations, enabling the synthesis of diverse quinoline derivatives with potential industrial and pharmaceutical applications.

Material Science: Organic Electronic Materials

Quinoline derivatives have shown promise in the field of organic electronics8-Bromoquinoline-3-carboxylic acid could be used to synthesize organic semiconductors or conductive polymers, contributing to the development of OLEDs and other electronic devices .

Nanotechnology: Quantum Dot Synthesis

The bromine moiety in 8-Bromoquinoline-3-carboxylic acid can act as a precursor for the synthesis of quantum dots. These nanoscale particles have unique optical properties and are used in various applications, including bioimaging and solar cells .

Catalysis: Ligand for Transition Metal Catalysts

8-Bromoquinoline-3-carboxylic acid: can be employed as a ligand in transition metal catalysis. Its ability to coordinate with metals can lead to the development of new catalysts for organic reactions, enhancing reaction efficiency and selectivity .

Environmental Science: Fluorescent Probes for Pollutant Detection

Due to its fluorescent properties, 8-Bromoquinoline-3-carboxylic acid can be modified to create sensitive probes for detecting environmental pollutants. These probes can be used in monitoring water quality and detecting trace amounts of hazardous substances .

Safety and Hazards

8-Bromoquinoline-3-carboxylic acid is classified under GHS07. The hazard statements include H302, and the precautionary statements include P301 + P312 + P330. It is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Propriétés

IUPAC Name |

8-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAXUQVGYIBBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591526 | |

| Record name | 8-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinoline-3-carboxylic acid | |

CAS RN |

347146-16-1 | |

| Record name | 8-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)

![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)